Tribromodiphenyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

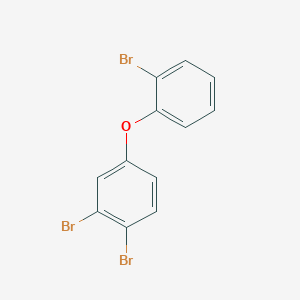

IUPAC Name |

1,2-dibromo-4-(2-bromophenoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3O/c13-9-6-5-8(7-11(9)15)16-12-4-2-1-3-10(12)14/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQBQEYUVAKJQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC(=C(C=C2)Br)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024348 |

Source

|

| Record name | 2',3,4-Tribromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147217-78-5, 49690-94-0 |

Source

|

| Record name | BDE 33 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147217-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3',4'-Tribromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-oxybis-, tribromo deriv. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2',3,4-Tribromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl ether, tribromo derivative | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3',4'-TRIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F56O7A27BF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Chemical & Toxicological Profiling of 2,4,4'-Tribromodiphenyl Ether (BDE-28)

Executive Summary

2,4,4'-Tribromodiphenyl ether (BDE-28) is a tr-brominated congener of the polybrominated diphenyl ether (PBDE) class. Historically found as a component in commercial penta-BDE mixtures and as a biotic/abiotic debromination product of higher-brominated congeners (e.g., BDE-47, BDE-99), BDE-28 serves as a critical marker for environmental degradation and bioaccumulation studies.

This guide provides a rigorous technical analysis of BDE-28, focusing on its physicochemical stability, high-purity synthesis for reference standards, validated analytical detection via GC-MS, and its metabolic activation pathways. It is designed for toxicologists and analytical chemists requiring precise, self-validating protocols.

Physicochemical Profile

BDE-28 exhibits lipophilicity characteristic of POPs (Persistent Organic Pollutants), driving its partition into lipid-rich tissues.

Table 1: Physicochemical Properties of BDE-28

| Property | Value | Context/Relevance |

| CAS Number | 41318-75-6 | Unique Identifier |

| Molecular Formula | C₁₂H₇Br₃O | Tr-substituted ether |

| Molecular Weight | 406.9 g/mol | Mass spectral parent ion target |

| Physical State | White crystalline solid | Standard form |

| Melting Point | 63–66 °C | Purity indicator |

| Log Kow | 5.76 – 5.88 | High bioaccumulation potential |

| Water Solubility | < 1 µg/L (Practically Insoluble) | Requires organic solvent extraction |

| Vapor Pressure | ~2.5 × 10⁻⁵ Pa (25°C) | Semi-volatile; amenable to gas phase transport |

| Henry's Law Const. | ~2.0 Pa[1][2][3][4][5]·m³/mol | Volatilization from water bodies is significant |

Synthesis of High-Purity Reference Standards

For toxicological assays, commercial mixtures are insufficient due to congener overlap. The Diaryliodonium Salt Coupling Method is the authoritative protocol for synthesizing isomer-pure BDE-28, avoiding the randomization of direct bromination.

Protocol: Ullmann-Type Coupling via Diaryliodonium Salts

Objective: Synthesis of 2,4,4'-Tribromodiphenyl ether with >98% purity.

Reaction Logic: This method utilizes the electrophilic nature of diaryliodonium salts to couple with a brominated phenol, ensuring regiospecificity.

-

Reactants: 2,4-Dibromophenol + (4-Bromophenyl)(phenyl)iodonium triflate.

-

Catalyst: Copper(0) or Copper(I) oxide.

Step-by-Step Workflow:

-

Reagent Prep: Dissolve 2,4-dibromophenol (1.0 eq) in dry dichloromethane (DCM). Add sodium hydride (NaH, 1.1 eq) at 0°C to generate the phenoxide anion. Stir for 30 min.

-

Coupling: Evaporate DCM and redissolve the phenoxide residue in a polar aprotic solvent (e.g., DMF or DMSO). Add (4-bromophenyl)(phenyl)iodonium triflate (1.1 eq) and copper bronze catalyst.

-

Reflux: Heat the mixture to 80–100°C under argon atmosphere for 4–6 hours. Critical Control Point: Monitor disappearance of the phenol via TLC (Hexane:Ethyl Acetate 9:1).

-

Quench & Extraction: Cool to RT. Quench with saturated NH₄Cl (aq). Extract 3x with n-hexane.

-

Purification:

-

Wash organic layer with 1M NaOH (removes unreacted phenol) and brine.

-

Dry over anhydrous Na₂SO₄.

-

Flash Chromatography: Silica gel stationary phase; Eluent: 100% n-Hexane. BDE-28 elutes early due to high lipophilicity.

-

-

Validation: Confirm structure via ¹H-NMR (distinct aromatic coupling patterns) and GC-MS (M+ peaks at m/z 404, 406, 408, 410).

Analytical Methodology: Detection in Biological Matrices

Quantification of BDE-28 requires rigorous cleanup to remove lipids that interfere with Mass Spectrometry sources.

Method: GC-ECNI-MS (Gas Chromatography - Electron Capture Negative Ionization Mass Spectrometry)

Rationale: ECNI provides 10–100x higher sensitivity than EI (Electron Impact) for brominated compounds by monitoring the bromide ions [Br]⁻ (m/z 79, 81).

Sample Preparation (Serum/Tissue):

-

Denaturation: Mix 1 mL serum with 1 mL formic acid.

-

Extraction (SPE): Use an OASIS HLB or Silica-based cartridge.

-

Condition: 3 mL Methanol -> 3 mL Water.

-

Load: Sample.

-

Wash: 5% Methanol in water (removes proteins/salts).

-

Elute: 5 mL Dichloromethane:Hexane (1:1).

-

-

Lipid Removal (Critical): Pass eluate through a mini-column containing 1g of Acidified Silica (44% w/w H₂SO₄ on Silica). The acid chars lipids while BDE-28 passes through unaffected.

-

Concentration: Evaporate to dryness under N₂ stream; reconstitute in 50 µL isooctane containing internal standard (e.g., ¹³C₁₂-BDE-28).

Instrumental Parameters:

-

Column: DB-5ms or ZB-5HT (15m x 0.25mm, 0.1µm film). Short column preferred to prevent thermal degradation.

-

Carrier Gas: Helium (1.0 mL/min).

-

Reagent Gas: Methane (for ECNI).

-

Temp Program: 100°C (1 min) -> 20°C/min -> 300°C (hold 5 min).

-

SIM Mode: Monitor m/z 79 and 81 (Quantification); m/z 406/408 (Confirmation if sensitivity allows).

Metabolic Activation & Toxicity Mechanisms

BDE-28 is not merely a storage toxicant; it undergoes bioactivation in the liver, primarily mediated by Cytochrome P450 enzymes. The resulting hydroxylated metabolites (OH-PBDEs) are often more structurally similar to thyroid hormones (T3/T4) than the parent compound, leading to potent endocrine disruption.

Mechanistic Pathway Diagram

The following diagram illustrates the metabolic fate of BDE-28 and its downstream toxicological effects.

Figure 1: Metabolic activation of BDE-28 via CYP enzymes leading to endocrine-disrupting hydroxylated metabolites (OH-BDEs) and subsequent detoxification pathways.

Key Mechanistic Insights

-

Thyroid Mimicry: The hydroxylated metabolite (OH-BDE-28) possesses a phenolic ring with bromine substituents, structurally mimicking the iodinated phenolic ring of Thyroxine (T4).

-

TTR Binding: OH-BDE-28 competes with T4 for binding sites on Transthyretin (TTR), a thyroid transport protein. This displacement increases free T4 levels temporarily, followed by rapid clearance and hypothyroidism.

-

Oxidative Stress: BDE-28 exposure has been linked to the generation of Reactive Oxygen Species (ROS), depleting cellular glutathione (GSH) levels and inducing apoptosis in hepatocytes.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 14274807, 2,4,4'-Tribromodiphenyl ether. Retrieved from [Link]

-

Byczkiewicz, M., & Jabłoński, M. (2015).[2] Determining Polybrominated Diphenyl Ethers in Surface Waters of Western Pomerania Using Gas Chromatography with Electron Capture. Polish Journal of Environmental Studies. Retrieved from [Link]

- Marsh, G., et al. (1999). Synthesis of polybrominated diphenyl ethers and their metabolites. Organohalogen Compounds.

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). Centers for Disease Control and Prevention. Retrieved from [Link]

- Feo, M. L., et al. (2013). Analytical methods for the determination of PBDEs in environmental and human samples: A review. Journal of Chromatography A. (Source for ECNI-MS methodology).

Sources

Authored by Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Physical and Chemical Properties of BDE-28

Introduction

Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that have been widely utilized as additive flame retardants in a vast array of consumer and industrial products, including plastics, textiles, and electronics.[1] BDE-28, or 2,4,4′-Tribromodiphenyl ether, is a specific congener within this family. Although not a primary component of the commercial penta-BDE technical mixtures, it is consistently detected in environmental and biological samples.[2][3] Its prevalence is often attributed to the environmental degradation and debromination of more highly brominated PBDEs.[4][5]

Due to their persistence, bioaccumulative nature, and potential for long-range environmental transport, PBDEs are recognized as significant environmental pollutants.[1][6] BDE-28, like its counterparts, is lipophilic, meaning it readily accumulates in the fatty tissues of organisms, leading to biomagnification through the food web.[7][8] Concerns over their potential toxicity, including neurotoxic and endocrine-disrupting effects, have led to restrictions on the production and use of many PBDE commercial mixtures under international agreements like the Stockholm Convention on Persistent Organic Pollutants (POPs).[9][10][11]

This technical guide provides a comprehensive overview of the core physical and chemical properties of BDE-28, offering researchers, scientists, and drug development professionals a detailed understanding of its identity, environmental behavior, analytical quantification, and toxicological significance.

Molecular Identity and Structure

Accurate identification is the foundation of all chemical and toxicological research. BDE-28 is systematically identified through its chemical nomenclature, CAS registry number, and molecular characteristics.

The structure of BDE-28 consists of two phenyl rings linked by an ether bridge, with three bromine atoms substituted at the 2, 4, and 4′ positions. This specific substitution pattern dictates its chemical properties and spatial configuration.

Caption: Simplified photodegradation pathway of BDE-28 via reductive debromination.

Bioaccumulation and Biomagnification

The highly lipophilic nature of BDE-28 (log Kow of 5.94) is the primary driver of its bioaccumulation in organisms. [8][17]It is readily absorbed from the environment and diet and accumulates in fatty tissues. [7]As a result, BDE-28 biomagnifies through aquatic and terrestrial food webs. [11][18]Concentrations of BDE-28 increase at successively higher trophic levels, with top predators, including humans, carrying the highest body burdens. [6][8]This process is a key route of human exposure, primarily through the consumption of contaminated fish, meat, and dairy products. [1][10]

Standard Analytical Methodology

Accurate quantification of BDE-28 in complex environmental and biological matrices requires sophisticated analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for analysis. The following protocol outlines a typical workflow.

Experimental Protocol: GC-MS Analysis of BDE-28 in Sediment

This protocol is designed to provide a robust and reproducible method for the extraction, cleanup, and quantification of BDE-28.

1. Sample Preparation and Extraction: a. Weigh approximately 10g of freeze-dried and homogenized sediment into a clean extraction cell. b. Fortify the sample with a known amount of a ¹³C-labeled BDE-28 internal standard to correct for matrix effects and procedural losses. c. Mix the sample with a drying agent like diatomaceous earth. d. Perform pressurized liquid extraction (PLE) using a solvent mixture such as hexane:dichloromethane (1:1, v/v).

2. Extract Cleanup: a. Concentrate the raw extract to approximately 1-2 mL. b. To remove lipids and other high-molecular-weight interferences, perform gel permeation chromatography (GPC). c. For further purification, pass the GPC fraction through a multi-layer silica gel column, which may be impregnated with sulfuric acid to remove organic interferences. [19]Elute the target analytes with a non-polar solvent.

3. Instrumental Analysis (GC-ECNI-MS): a. Concentrate the final, cleaned extract to a volume of ~100 µL under a gentle stream of nitrogen. b. Inject a 1 µL aliquot into the GC-MS system. c. Gas Chromatograph (GC): i. Injector: Split/splitless, operated at a high temperature (e.g., 280°C) to ensure volatilization. [20] ii. Column: A low-polarity capillary column (e.g., DB-5ms) is typically used for separation. [21] iii. Oven Program: A temperature ramp from a low initial temperature (e.g., 80°C) to a high final temperature (e.g., 320°C) is used to separate BDE-28 from other congeners and matrix components. d. Mass Spectrometer (MS): i. Ionization Mode: Electron Capture Negative Ionization (ECNI) is highly sensitive for halogenated compounds. It typically monitors the bromide ions (m/z 79 and 81). [20][21] ii. Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring only the characteristic ions of BDE-28 and its labeled internal standard. [21] 4. Quantification: a. Generate a calibration curve using certified BDE-28 standards. b. Quantify the native BDE-28 in the sample by comparing its peak area to that of the ¹³C-labeled internal standard, using the calibration curve for concentration determination.

Caption: Standard workflow for the analysis of BDE-28 in environmental samples.

Toxicological Insights

While Deca-BDE has lower toxicity, its degradation products, including BDE-28, are of greater toxicological concern. [22][23]BDE-28 is bioavailable and has been detected in numerous human tissues, including blood, breast milk, and liver. [2][24]Animal studies and in-vitro research have linked exposure to lower-brominated PBDEs to a range of adverse health effects:

-

Neurotoxicity: Exposure during critical windows of brain development has been shown to cause neurobehavioral deficits. [7]* Endocrine Disruption: PBDEs can interfere with thyroid hormone homeostasis, which is crucial for normal development and metabolism. [22]* Metabolic Effects: Some studies have found associations between PBDE exposure and an increased risk of metabolic diseases, such as diabetes. [22][24] The continued human exposure to BDE-28 from both legacy contamination and the ongoing breakdown of BDE-209 in the environment warrants further investigation into its long-term health effects. [22]

Conclusion

BDE-28 (2,4,4′-Tribromodiphenyl ether) is a persistent, bioaccumulative, and toxic substance found globally in the environment and in human tissues. Its physicochemical properties, particularly its high lipophilicity and low water solubility, drive its environmental behavior and toxicokinetics. While not a major component of legacy flame retardant products, its formation from the degradation of higher brominated congeners makes it an ongoing environmental concern. Understanding its properties, fate, and analytical determination is essential for assessing its risk to environmental and human health and for developing strategies for remediation and exposure reduction.

References

-

Table 4-4, Physical and Chemical Properties of Some Polybrominated Diphenyl Ether (PBDE) Congeners - Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

-

A review of sources, levels, and toxicity of polybrominated diphenyl ethers (PBDEs) and their transformation and transport in various environmental compartments. (2018). Canadian Science Publishing. [Link]

-

Photolysis kinetics of BDE-28 irradiation in different concentrations of TX-100. (2014). ResearchGate. [Link]

-

2,4,4'-Tribromodiphenyl ether | C12H7Br3O | CID 12110098 - PubChem. (n.d.). PubChem. [Link]

-

PBDE-28 - EWG || Human Toxome Project. (n.d.). Environmental Working Group. [Link]

-

Polybrominated diphenyl ethers (PBDEs): sources, pathways and environmental data. (2019). UK Centre for Ecology & Hydrology. [Link]

-

The influence of optical radiation on the degradation of BDE-28. (2018). ResearchGate. [Link]

-

Evolution of BDE-28 (pg) over time. (2021). ResearchGate. [Link]

-

Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives. (2024). National Institutes of Health. [Link]

-

Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs). (2017). US Environmental Protection Agency. [Link]

-

BDE-28 (Compound) - Exposome-Explorer. (n.d.). Exposome-Explorer. [Link]

-

Bioaccumulation Behavior and Human Health Risk of Polybrominated Diphenyl Ethers in a Freshwater Food Web of Typical Shallow Lake, Yangtze River Delta. (2023). National Institutes of Health. [Link]

-

Polybrominated diphenyl ethers in the environmental systems: a review. (2021). National Institutes of Health. [Link]

-

Analysis of polybrominated diphenyl ethers / brominated flame retardants. (2018). ResearchGate. [Link]

-

Bioaccumulation characteristics of PBDEs and alternative brominated flame retardants in a wild frog-eating snake. (2021). ResearchGate. [Link]

-

Polybrominated diphenyl ethers (Pbdes) - HELCOM. (2020). HELCOM. [Link]

-

Polybrominated Diphenyl Ethers (PBDEs) and Human Health: Effects on Metabolism, Diabetes and Cancer. (2023). National Institutes of Health. [Link]

-

Pentabromodiphenyl ethers | C12H5Br5O | CID 36159 - PubChem. (n.d.). PubChem. [Link]

-

Global Historical Stocks and Emissions of PBDEs. (2019). Environmental Science & Technology. [Link]

-

Environmental Impact of Flame Retardants (Persistence and Biodegradability). (2009). National Institutes of Health. [Link]

-

Vapor Pressure of Solid Polybrominated Diphenyl Ethers Determined via Knudsen Effusion Method. (2009). ResearchGate. [Link]

-

Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter. (2010). National Institutes of Health. [Link]

-

Photochemical Degradation of Polybrominated Diphenylether BDE209 Under Ultraviolet Irradiation. (2006). ResearchGate. [Link]

-

Analysis of Polybrominated Diphenyl Ethers (PBDEs) and other Flame Retardants in Air and Precipitation Samples. (n.d.). US Environmental Protection Agency. [Link]

-

Bioaccumulation behavior of polybrominated diphenyl ethers (PBDEs) in the freshwater food chain of Baiyangdian Lake, North China. (2012). ResearchGate. [Link]

-

A novel method for quantification of decabromodiphenyl ether in plastics without sample preparation using direct insertion probe – magnetic sector high resolution mass spectrometry. (2017). Royal Society of Chemistry. [Link]

-

Exposure to Polybrominated Diphenyl Ethers and Risk of All-Cause and Cause-Specific Mortality. (2024). National Institutes of Health. [Link]

-

Physical and chemical properties for some PBDE congener groups. (n.d.). ResearchGate. [Link]

-

Brominated flame retardants (decabromodiphenyl ether): toxicological overview. (2017). GOV.UK. [Link]

-

Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review. (2006). National Institutes of Health. [Link]

-

Pentabromodiphenyl Ether. (2016). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

-

Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). (2017). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (2021). E3S Web of Conferences. [Link]

Sources

- 1. Environmental Impact of Flame Retardants (Persistence and Biodegradability) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polybrominated diphenyl ethers in the environmental systems: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pentabromodiphenyl ethers | C12H5Br5O | CID 36159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Polybrominated diphenyl ethers (PBDEs) in the Baltic Sea – Sources, transport routes and trends. – HELCOM [helcom.fi]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. ewg.org [ewg.org]

- 8. researchgate.net [researchgate.net]

- 9. isotope.com [isotope.com]

- 10. Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioaccumulation Behavior and Human Health Risk of Polybrominated Diphenyl Ethers in a Freshwater Food Web of Typical Shallow Lake, Yangtze River Delta - PMC [pmc.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. Exposome-Explorer - BDE-28 (Compound) [exposome-explorer.iarc.fr]

- 14. BDE 28 | CymitQuimica [cymitquimica.com]

- 15. BDE No 28 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 16. 2,4,4'-Tribromodiphenyl ether | C12H7Br3O | CID 12110098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Table 4-4, Physical and Chemical Properties of Some Polybrominated Diphenyl Ether (PBDE) Congeners - Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Optimization and development of analytical methods for the determination of new brominated flame retardants and polybrominated diphenyl ethers in sediments and suspended particulate matter - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. epa.gov [epa.gov]

- 22. Exposure to Polybrominated Diphenyl Ethers and Risk of All-Cause and Cause-Specific Mortality - PMC [pmc.ncbi.nlm.nih.gov]

- 23. gov.uk [gov.uk]

- 24. Polybrominated Diphenyl Ethers (PBDEs) and Human Health: Effects on Metabolism, Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Health Hazards of Tribromodiphenyl Ether

Abstract

Tribromodiphenyl ether (TrBDE), a prominent congener within the broader class of polybrominated diphenyl ethers (PBDEs), has been widely utilized as an additive flame retardant in a variety of consumer and industrial products. Its persistence in the environment and bioaccumulative potential have led to growing concerns regarding its impact on human health. This technical guide provides a comprehensive overview of the health hazards associated with TrBDE, with a particular focus on the well-studied congener 2,4,4'-tribromodiphenyl ether (BDE-28). Synthesizing current scientific literature, this document delves into the toxicokinetics, key toxicological endpoints, and underlying mechanisms of TrBDE toxicity. It is intended to serve as a critical resource for researchers, toxicologists, and drug development professionals engaged in the study of environmental contaminants and their human health implications.

Introduction: The Profile of a Persistent Organic Pollutant

This compound belongs to the family of polybrominated diphenyl ethers (PBDEs), which are a class of organobromine compounds that have been extensively used to reduce the flammability of plastics, textiles, and electronic components.[1] TrBDE is not a single compound but a mixture of isomers, with 2,4,4'-tribromodiphenyl ether (BDE-28) being a significant and frequently studied congener.[1] Due to their chemical stability and lipophilic nature, PBDEs, including TrBDE, are persistent in the environment and bioaccumulate in fatty tissues of living organisms, leading to their detection in human serum, adipose tissue, and breast milk.[1]

The primary routes of human exposure to TrBDE are through ingestion of contaminated food and dust, as well as inhalation of contaminated air.[2] The widespread presence of TrBDE in human populations and its potential for adverse health effects have prompted extensive toxicological research.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetics of a compound dictates its concentration and persistence at target sites within the body, which is fundamental to understanding its toxic potential. While specific ADME data for TrBDE is limited, studies on other PBDE congeners provide valuable insights into its likely behavior.

Absorption: Following oral exposure, PBDEs are generally well-absorbed from the gastrointestinal tract. The extent of absorption can be influenced by the degree of bromination, with lower-brominated congeners like TrBDE expected to have higher absorption rates compared to their more heavily brominated counterparts.[3][4]

Distribution: Once absorbed, the lipophilic nature of TrBDE facilitates its distribution to and accumulation in lipid-rich tissues, such as adipose tissue, liver, and the brain.[5] This sequestration in fat depots contributes to its long biological half-life.

Metabolism: The metabolism of TrBDE is a critical determinant of its toxicity, as metabolic transformation can either lead to detoxification or bioactivation to more toxic intermediates. In vitro studies using liver microsomes have shown that PBDEs can be metabolized by cytochrome P450 enzymes.[6][7] The metabolism of BDE-28 can lead to the formation of hydroxylated and methoxylated metabolites.[8] These hydroxylated metabolites are of particular concern as they may exhibit greater biological activity and toxicity than the parent compound.

Excretion: The primary route of excretion for PBDEs and their metabolites is through the feces, with a smaller contribution from urinary excretion.[3][4][5] The slow metabolism and efficient retention in adipose tissue result in a slow overall elimination from the body.

Primary Health Hazards and Mechanistic Insights

The primary health concerns associated with TrBDE exposure are developmental neurotoxicity and endocrine disruption, particularly of the thyroid hormone system.

Developmental Neurotoxicity

Exposure to PBDEs during critical windows of brain development can lead to long-lasting and potentially irreversible neurobehavioral deficits.[9][10] Animal studies have demonstrated that developmental exposure to PBDEs can result in hyperactivity, learning and memory impairments, and altered motor function.[9]

The mechanisms underlying the developmental neurotoxicity of TrBDE are multifactorial and are thought to involve:

-

Thyroid Hormone Disruption: As will be discussed in more detail, TrBDE can interfere with thyroid hormone signaling, which is crucial for normal brain development.

-

Oxidative Stress: TrBDE has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA in neuronal cells.[11] This can trigger apoptosis and impair neuronal function.

-

Alterations in Neurotransmitter Systems: PBDEs have been found to affect various neurotransmitter systems, including the cholinergic, dopaminergic, and glutamatergic systems, which are essential for proper neuronal communication.

Endocrine Disruption: The Thyroid Hormone Axis

One of the most well-documented toxicological effects of PBDEs, including TrBDE, is their ability to disrupt the thyroid hormone system.[12] Thyroid hormones are essential for regulating metabolism, growth, and development, particularly of the brain.

The structural similarity between PBDEs and thyroid hormones allows them to interfere with this critical signaling pathway through several mechanisms:

-

Binding to Thyroid Hormone Transport Proteins: TrBDE and its hydroxylated metabolites can competitively bind to thyroid hormone transport proteins, such as transthyretin (TTR), displacing thyroxine (T4) and reducing its availability to target tissues.[13]

-

Interaction with Thyroid Hormone Receptors: Some studies suggest that PBDEs and their metabolites can directly interact with thyroid hormone receptors (TRs), acting as either agonists or antagonists, thereby altering the expression of thyroid hormone-responsive genes.[13][14]

-

Altered Thyroid Hormone Metabolism: PBDEs can induce the activity of enzymes involved in the metabolism and clearance of thyroid hormones, leading to decreased circulating levels of T4.

Quantitative Toxicological Data

Table 1: Summary of Available Quantitative Toxicity Data for Related Compounds

| Compound | Species | Exposure Route | Endpoint | Value | Reference |

| 2,4,6-Tribromophenol | Rat | Oral | LD50 | 1,486 mg/kg bw | [15] |

| Decabromodiphenyl ether | Rat | Oral (28-day) | Decreased P450c17 activity (female) | BMDL: 0.18 mg/kg bw/day | [20] |

Experimental Protocols for Hazard Assessment

The assessment of the health hazards of TrBDE relies on a battery of in vivo and in vitro toxicological assays. The following sections outline the principles and generalized protocols for key experimental approaches.

In Vivo Developmental Neurotoxicity Studies (Adapted from OECD TG 426)

Objective: To assess the potential of TrBDE to cause adverse effects on the developing nervous system.[10][21][22][23]

Principle: Pregnant rodents are exposed to the test substance during gestation and lactation. Offspring are then evaluated for a range of neurological and behavioral endpoints.[10][21][22][23]

Generalized Protocol:

-

Animal Model: Wistar or Sprague-Dawley rats are commonly used.

-

Dosing: At least three dose levels of TrBDE, plus a vehicle control, are administered to pregnant females, typically by oral gavage, from gestation day 6 through lactation day 21.[22]

-

Maternal Observations: Dams are monitored for clinical signs of toxicity, body weight changes, and effects on parturition and lactation.

-

Offspring Assessments:

-

Physical Development: Postnatal survival, growth, and attainment of developmental landmarks (e.g., eye and ear opening) are recorded.

-

Behavioral Ontogeny: Motor activity and sensory functions are assessed at various postnatal ages.

-

Motor Function: Spontaneous motor activity is quantified using automated systems.

-

Cognitive Function: Learning and memory are evaluated using tests such as the Morris water maze or passive avoidance tests.

-

Neuropathology: Brains of selected offspring are examined for gross and microscopic abnormalities.

-

-

Data Analysis: Statistical analysis is performed to determine dose-response relationships and establish NOAEL and LOAEL values.

In Vitro Thyroid Hormone Receptor Binding Assay

Objective: To determine the potential of TrBDE and its metabolites to bind to and interfere with thyroid hormone receptors.[13]

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled thyroid hormone (e.g., ¹²⁵I-T3) for binding to isolated thyroid hormone receptors.[13]

Generalized Protocol:

-

Receptor Preparation: Thyroid hormone receptors (TRα and TRβ) are obtained from cell lines or tissue homogenates.

-

Assay Setup: A constant amount of the TR preparation and radiolabeled T3 are incubated with varying concentrations of TrBDE or its metabolites.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radiolabeled T3 are then separated.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled T3 (IC50) is calculated to determine its relative binding affinity.

In Vitro Oxidative Stress Assays

Objective: To assess the potential of TrBDE to induce oxidative stress in cultured cells.

Principle: Various assays can be used to measure different markers of oxidative stress, including the production of reactive oxygen species (ROS) and the activity of antioxidant enzymes.

5.3.1. Measurement of Reactive Oxygen Species (ROS)

Generalized Protocol (using a fluorescent probe): [24]

-

Cell Culture: A suitable cell line (e.g., human neuroblastoma SH-SY5Y or hepatoma HepG2 cells) is cultured in 96-well plates.

-

Exposure: Cells are treated with various concentrations of TrBDE for a specified duration.

-

Probe Loading: A fluorescent ROS probe (e.g., DCFH-DA) is added to the cells and incubated.

-

Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence plate reader.

5.3.2. Measurement of Antioxidant Enzyme Activity (e.g., SOD and CAT)

Generalized Protocol: [21][24]

-

Cell Lysis: Cells exposed to TrBDE are lysed to release intracellular enzymes.

-

Enzyme Activity Assays:

-

Superoxide Dismutase (SOD): The activity of SOD is measured by its ability to inhibit the reduction of a substrate by superoxide anions, which can be monitored spectrophotometrically.[25][26]

-

Catalase (CAT): CAT activity is determined by measuring the rate of decomposition of hydrogen peroxide, which can also be followed spectrophotometrically.[21][24][27]

-

-

Protein Quantification: The total protein content of the cell lysates is determined to normalize the enzyme activities.

Analytical Methodologies for Biomonitoring

The detection and quantification of TrBDE and its metabolites in biological matrices are essential for assessing human exposure and conducting toxicological research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques employed.[2][28][29][30][31]

GC-MS/MS Analysis of TrBDE in Human Serum

Principle: TrBDE is extracted from the serum, purified, and then analyzed by GC-MS/MS, which provides high selectivity and sensitivity.[32][33]

Generalized Protocol:

-

Sample Preparation:

-

An internal standard (e.g., a ¹³C-labeled PBDE congener) is added to the serum sample.

-

Proteins are precipitated, and the lipids and TrBDE are extracted using an organic solvent mixture.

-

The extract is cleaned up using solid-phase extraction (SPE) to remove interfering substances.

-

-

GC-MS/MS Analysis:

-

Gas Chromatograph (GC): A capillary column with a non-polar stationary phase is used to separate the PBDE congeners.

-

Mass Spectrometer (MS/MS): The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify TrBDE based on specific precursor-to-product ion transitions.

-

-

Quantification: The concentration of TrBDE is determined by comparing its peak area to that of the internal standard and a calibration curve.

LC-MS/MS Analysis of Hydroxylated TrBDE Metabolites in Urine

Principle: Hydroxylated metabolites of TrBDE, which are more polar than the parent compound, are often excreted in urine as glucuronide or sulfate conjugates. These conjugates are first hydrolyzed, and the free metabolites are then extracted and analyzed by LC-MS/MS.[19][20][34][35][36][37]

Generalized Protocol:

-

Sample Preparation:

-

An internal standard (e.g., a ¹³C-labeled hydroxylated PBDE) is added to the urine sample.

-

Enzymatic hydrolysis (using β-glucuronidase/arylsulfatase) is performed to cleave the conjugates.

-

The hydroxylated metabolites are extracted using solid-phase extraction (SPE).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatograph (LC): A reversed-phase C18 column is used to separate the metabolites.

-

Mass Spectrometer (MS/MS): The mass spectrometer, typically equipped with an electrospray ionization (ESI) source operated in negative ion mode, is used for detection in MRM mode.

-

-

Quantification: The concentration of each metabolite is determined using an internal standard and a calibration curve.

Conclusion and Future Directions

This compound poses significant health risks, primarily through its neurotoxic and endocrine-disrupting properties. The mechanisms underlying these effects are complex and involve interference with thyroid hormone signaling and the induction of oxidative stress. While a substantial body of research exists for the broader class of PBDEs, there is a pressing need for more specific toxicological and toxicokinetic data on individual TrBDE congeners, such as BDE-28. Future research should focus on establishing quantitative toxicity values (LD50, NOAEL, LOAEL), developing and validating detailed experimental and analytical protocols specific to TrBDE, and further elucidating its metabolic pathways and the biological activity of its metabolites. This will enable a more accurate assessment of the risks associated with human exposure to this pervasive environmental contaminant.

References

-

Acute Oral Toxicity. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Acute Oral Toxicity (LD50) of 4-Nitrophenyl Monochloromethyl (Phenyl) Phosphinate (TA009) in Male Rats. (n.d.). DTIC. Retrieved from [Link]

-

Acute toxicity in the rat following either oral or inhalation exposure. (n.d.). PubMed. Retrieved from [Link]

-

Acute and sub-chronic (28-day) oral toxicity profiles of newly synthesized prebiotic butyl-fructooligosaccharide in ICR mouse and Wistar rat models. (2020, July 27). PMC. Retrieved from [Link]

-

Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies. (n.d.). PMC. Retrieved from [Link]

-

acute oral toxicity: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

-

Acute and Subchronic (28-day) Oral Toxicity Study in Rats Fed With Novel Surfactants. (n.d.). PubMed. Retrieved from [Link]

-

Estimation of acute oral toxicity using the No Observed Adverse Effect Level (NOAEL) from the 28 day repeated dose toxicity studies in rats. (2025, August 10). ResearchGate. Retrieved from [Link]

-

OECD 426: Developmental neurotoxicity study. (n.d.). Labcorp. Retrieved from [Link]

-

Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans. (2017, August 20). PMC. Retrieved from [Link]

-

Thyroid Hormone Receptor Agonistic and Antagonistic Activity of Newly Synthesized Dihydroxylated Polybrominated Diphenyl Ethers: An In Vitro and In Silico Coactivator Recruitment Study. (2024, April 11). NIH. Retrieved from [Link]

-

In vitro hepatic metabolism of 2,2',4,4',5-pentabromodiphenyl ether (BDE 99) in Chinook salmon (Onchorhynchus tshawytscha). (2009, May 17). PubMed. Retrieved from [Link]

-

Methods for determination of polybrominated diphenyl ethers in environmental samples--review. (n.d.). PubMed. Retrieved from [Link]

-

(PDF) Decabromodiphenyl ether in the rat: Absorption, distribution, metabolism, and excretion. (n.d.). ResearchGate. Retrieved from [Link]

-

Online SPE-LC-MS-MS method for eight hydroxylated metabolites of polycyclic aromatic hydrocarbons in urine and determination of optimal sampling time after firefighter training. (2024, July 6). PubMed. Retrieved from [Link]

-

EPA Health Effects Test Guidelines: Repeated Dose 28-Day Oral Toxicity Study in Rodents. (n.d.). National Toxicology Program. Retrieved from [Link]

-

(PDF) Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Determining superoxide dismutase content and catalase activity in mammalian cell lines. (2023, September 23). PubMed. Retrieved from [Link]

-

Analysis Method of Polybrominated Diphenyl Ethers Using GC-MS and GC-MS/MS Coupled With an Automated Identification and. (n.d.). Shimadzu. Retrieved from [Link]

-

PBDEs in Environmental Samples: Sampling and Analysis | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (n.d.). ResearchGate. Retrieved from [Link]

-

Decabromodiphenyl ether in the rat: absorption, distribution, metabolism, and excretion. (n.d.). PubMed. Retrieved from [Link]

-

Risk assessment of developmental neurotoxicity: Evaluation of the OECD TG 426 test guideline and guidance documents. (n.d.). Karolinska Institutet. Retrieved from [Link]

-

(PDF) Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. (n.d.). ResearchGate. Retrieved from [Link]

-

In Vitro Drug Metabolism Using Liver Microsomes. (2016, September 1). Research @ Flinders. Retrieved from [Link]

-

Absorption, distribution, metabolism and excretion (ADME) study with 2,2',4,4',5,6'-hexabromodiphenyl ether (BDE-154) in male Sprague-Dawley rats. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Analysis of Polybrominated Diphenyl Ethers (PBDEs) and other Flame Retardants in Air and Precipitation Samples. (n.d.). EPA. Retrieved from [Link]

-

An Analysis of the Structural Relationship between Thyroid Hormone-Signaling Disruption and Polybrominated Diphenyl Ethers: Potential Implications for Male Infertility. (2023, February 7). NIH. Retrieved from [Link]

-

A Retrospective Performance Assessment of the Developmental Neurotoxicity Study in Support of OECD Test Guideline 426. (n.d.). PubMed Central. Retrieved from [Link]

-

A 28-day subacute oral toxicity study of Apis cerana (Fabricius) honey in Wistar rats. (n.d.). International Food Research Journal. Retrieved from [Link]

-

Simultaneous Determination of Polybrominated Diphenyl Ethers and Polychlorinated Biphenyls by Gas Chromatography-Tandem Mass Spectrometry in Human Serum and Plasma. (n.d.). NIH. Retrieved from [Link]

-

Determination of Hydroxylated Metabolites of Polycyclic Aromatic Hydrocarbons in Urine. (2025, August 5). ResearchGate. Retrieved from [Link]

-

Absorption, Distribution, Metabolism, and Excretion of [ 14 C]BS1801, a Selenium-Containing Drug Candidate, in Rats. (2023, December 15). MDPI. Retrieved from [Link]

-

Global metabolic profiling procedures for urine using UPLC-MS. (n.d.). PubMed. Retrieved from [Link]

-

Determination of SOD, POD, PPO and CAT Enzyme Activities in Rumex obtusifolius L.. (n.d.). ResearchGate. Retrieved from [Link]

-

TTR assay. (n.d.). BioDetection Systems. Retrieved from [Link]

-

Concentrations of Polybrominated Diphenyl Ethers (PBDEs) in Water from Asunle Stream, Ile-Ife, Nigeria. (n.d.). MDPI. Retrieved from [Link]

-

Detection of 41 Drugs and Metabolites in Urine with Internal Hydrolysis Control by Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). PubMed. Retrieved from [Link]

-

Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey. (2016, January 18). PubMed. Retrieved from [Link]

-

A Retrospective Performance Assessment of the Developmental Neurotoxicity Study in Support of OECD Test Guideline 426. (n.d.). ResearchGate. Retrieved from [Link]

-

Validation of a battery of mechanistic methods relevant for the detection of chemicals that can disrupt the thyroid hormone syst. (n.d.). JRC Publications Repository. Retrieved from [Link]

-

OCCURRENCE OF POLYBROMINATED DIPHENYL ETHERS (PBDEs) IN SURFACE SEDIMENTS OF AN URBAN ARTIFICIAL LAKE IN BRAZIL. (n.d.). SciELO. Retrieved from [Link]

-

Endocrine disrupting and carcinogenic effects of decabromodiphenyl ether. (2023, June 1). Frontiers. Retrieved from [Link]

-

In vitro assays for developmental neurotoxicity. (n.d.). OECD. Retrieved from [Link]

-

The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. (n.d.). DigitalCommons@UNL. Retrieved from [Link]

-

Binding and activity of polybrominated diphenyl ether sulfates to thyroid hormone transport proteins and nuclear receptors. (2019, June 19). PubMed. Retrieved from [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. Methods for determination of polybrominated diphenyl ethers in environmental samples--review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Decabromodiphenyl ether in the rat: absorption, distribution, metabolism, and excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute and sub-chronic (28-day) oral toxicity profiles of newly synthesized prebiotic butyl-fructooligosaccharide in ICR mouse and Wistar rat models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 8. In vitro hepatic metabolism of 2,2',4,4',5-pentabromodiphenyl ether (BDE 99) in Chinook salmon (Onchorhynchus tshawytscha) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. researchgate.net [researchgate.net]

- 12. agilent.com [agilent.com]

- 13. Thyroid Hormone Receptor Agonistic and Antagonistic Activity of Newly Synthesized Dihydroxylated Polybrominated Diphenyl Ethers: An In Vitro and In Silico Coactivator Recruitment Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An Analysis of the Structural Relationship between Thyroid Hormone-Signaling Disruption and Polybrominated Diphenyl Ethers: Potential Implications for Male Infertility - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Acute toxicity in the rat following either oral or inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of Variability Across Rat Acute Oral Systemic Toxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. acute oral toxicity: Topics by Science.gov [science.gov]

- 19. Acute and subchronic (28-day) oral toxicity study in rats fed with novel surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Online SPE-LC-MS-MS method for eight hydroxylated metabolites of polycyclic aromatic hydrocarbons in urine and determination of optimal sampling time after firefighter training - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Determining superoxide dismutase content and catalase activity in mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ki.se [ki.se]

- 23. researchgate.net [researchgate.net]

- 24. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. epa.gov [epa.gov]

- 30. documents.thermofisher.com [documents.thermofisher.com]

- 31. mdpi.com [mdpi.com]

- 32. shimadzu.com [shimadzu.com]

- 33. Simultaneous Determination of Polybrominated Diphenyl Ethers and Polychlorinated Biphenyls by Gas Chromatography-Tandem Mass Spectrometry in Human Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

- 36. Global metabolic profiling procedures for urine using UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Detection of 41 Drugs and Metabolites in Urine with Internal Hydrolysis Control by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Structural & Analytical Characterization of BDE-17 and BDE-28

Executive Summary

In the context of environmental toxicology and drug development, Polybrominated Diphenyl Ethers (PBDEs) represent a critical class of persistent organic pollutants (POPs). While historically used as flame retardants, their structural homology to thyroid hormones (thyroxine, T4, and triiodothyronine, T3) makes them significant endocrine-disrupting chemicals (EDCs).[1]

This guide focuses on two specific tribrominated congeners: BDE-17 and BDE-28 . For researchers in pharmacology and toxicology, distinguishing these isomers is vital; BDE-28 is a dominant environmental congener often found in biological tissues, whereas BDE-17 serves as a critical analytical standard for resolving co-elution issues in gas chromatography. This document provides the definitive IUPAC nomenclature, validated analytical workflows, and the mechanistic basis for their toxicological relevance.

Structural Elucidation & Nomenclature

The nomenclature for PBDEs follows the IUPAC system for diphenyl ethers, where the ether oxygen connects two benzene rings (Ring A and Ring B). The numbering system prioritizes the carbon atoms attached to the oxygen bridge as C-1 and C-1'.

Definitive IUPAC Names

| Congener ID | IUPAC Name | Molecular Formula | CAS Registry Number |

| BDE-17 | 2,2',4-Tribromodiphenyl ether | C₁₂H₇Br₃O | 147217-75-2 |

| BDE-28 | 2,4,4'-Tribromodiphenyl ether | C₁₂H₇Br₃O | 41318-75-6 |

Structural Logic and Numbering

The numbering follows the Ballschmiter and Zell (B&Z) convention, originally developed for Polychlorinated Biphenyls (PCBs) and adapted for PBDEs.

-

Ring Priority: The ring with the fewer bromine substituents usually gets the unprimed numbers. If both rings have equal substituents, the ring with substituents at lower locants (numbers) takes priority.

-

BDE-17 (2,2',4-triBDE): Substituents are at ortho (2), ortho-prime (2'), and para (4) positions. The presence of two ortho-bromines (2, 2') creates significant steric hindrance, forcing the two phenyl rings into a non-planar, twisted conformation.

-

BDE-28 (2,4,4'-triBDE): Substituents are at ortho (2), para (4), and para-prime (4') positions. With only one ortho-bromine, BDE-28 has greater rotational freedom compared to BDE-17, influencing its binding affinity to thyroid transport proteins.

Visualization of Structural Hierarchy

The following diagram illustrates the logical flow from the core diphenyl ether structure to the specific congener assignment.

Figure 1: Structural derivation and steric consequences of bromine positioning in BDE-17 and BDE-28.

Physicochemical Profile

Understanding the physicochemical properties is essential for predicting environmental fate and designing extraction protocols. Both congeners are highly lipophilic (high

Table 1: Comparative Physicochemical Properties

| Property | Value (Approx.) | Significance for Researchers |

| Molecular Weight | 406.9 g/mol | Identical MW requires high-resolution chromatography for separation. |

| Log | 5.5 – 5.9 | High lipophilicity; partitions strongly into adipose tissue and lipids. |

| Water Solubility | < 10 µg/L | Negligible solubility; aqueous samples require liquid-liquid extraction (LLE) or SPE. |

| Vapor Pressure | Semi-volatile; capable of long-range atmospheric transport. | |

| Physical State | Solid (White/Off-white) | Standards usually supplied in solvent (e.g., Nonane or Isooctane). |

Analytical Characterization Protocol

For drug development and environmental monitoring, Gas Chromatography-Mass Spectrometry (GC-MS) operating in Electron Impact (EI) or Negative Chemical Ionization (NCI) mode is the gold standard.

The Challenge: Co-elution

BDE-28 often co-elutes with other tri- and tetra-BDEs (like BDE-33) on standard non-polar columns (e.g., DB-5). Proper column selection and temperature ramping are critical.

Validated Workflow (Sample to Data)

Phase A: Extraction (Biological Tissue/Lipid Rich)

-

Homogenization: Grind tissue with anhydrous sodium sulfate (

) to remove moisture. -

Soxhlet Extraction: Extract with Hexane:Acetone (1:1 v/v) for 16–24 hours. Rationale: Ensures complete recovery of lipophilic congeners from the cellular matrix.

Phase B: Purification (Lipid Removal)

-

Critical Step: PBDEs are stable in acid, but lipids are not.

-

Acid Digestion: Treat extract with concentrated sulfuric acid (

). The acid chars the lipids (forming a separate layer) while PBDEs remain in the organic solvent. -

Multilayer Silica Column: Pass the extract through a column containing (top to bottom):

-

Sodium Sulfate (drying)[2]

-

Acidic Silica (44%

) -

Neutral Silica

-

Basic Silica (removes acid residues)

-

-

Concentration: Reduce volume to ~100 µL using a gentle nitrogen stream (TurboVap). Do not evaporate to dryness to prevent analyte loss.

Phase C: Instrumental Analysis (GC-MS)

-

Column: DB-5ms or Rtx-1614 (specifically designed for PBDE resolution). Length: 30m, ID: 0.25mm, Film: 0.25µm.

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).

-

MS Mode: Selected Ion Monitoring (SIM).[2][3]

-

Target Ions (m/z): 406, 408, 410 (Molecular ion cluster

). -

Qualifier Ions: 246, 248 (loss of

).

-

Analytical Workflow Diagram

Figure 2: Step-by-step analytical protocol for the isolation and quantification of BDE-17 and BDE-28.

Toxicokinetics & Drug Development Relevance

For researchers in pharmaceutical development, BDE-17 and BDE-28 are not just pollutants; they are endocrine disruptor prototypes . Their relevance lies in their structural mimicry of thyroid hormones.[1][4]

Thyroid Hormone Mimicry

The diphenyl ether backbone of PBDEs is structurally homologous to the thyronine backbone of Thyroxine (T4).

-

Mechanism: PBDEs compete with T4 for binding to serum transport proteins, specifically Transthyretin (TTR) .

-

BDE-28 Specificity: Due to its 4,4'-substitution pattern (para-para), BDE-28 mimics the outer ring iodination of T4 more effectively than BDE-17, leading to higher binding affinity for TTR. This displaces T4, potentially causing hypothyroidism.[4][5][6]

Metabolic Activation (Bio-activation)

While the parent compounds are toxic, their hydroxylated metabolites (OH-PBDEs) are often more potent.

-

Enzymatic Pathway: Cytochrome P450 enzymes (specifically CYP2B6 and CYP1A1) oxidize BDE-28 to form OH-BDE-28.

-

Consequence: OH-PBDEs have a structural shape nearly identical to Triiodothyronine (T3), the biologically active thyroid hormone. This allows them to bind directly to nuclear thyroid receptors (TR

and TR

References

-

PubChem. (n.d.). 2,2',4-Tribromodiphenyl ether (BDE-17) Compound Summary. National Library of Medicine. Retrieved from [Link]

-

U.S. EPA. (2021). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. United States Environmental Protection Agency.[2] Retrieved from [Link]

-

Frontiers in Endocrinology. (2023). Endocrine disrupting effects of polybrominated diphenyl ethers: Mechanisms and implications. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). Centers for Disease Control and Prevention. Retrieved from [Link]

Sources

- 1. Frontiers | Endocrine disrupting and carcinogenic effects of decabromodiphenyl ether [frontiersin.org]

- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 3. epa.gov [epa.gov]

- 4. An Analysis of the Structural Relationship between Thyroid Hormone-Signaling Disruption and Polybrominated Diphenyl Ethers: Potential Implications for Male Infertility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jme.bioscientifica.com [jme.bioscientifica.com]

- 6. Thyroid Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-Resolution Mass Spectrometry (HRMS) for Ultra-Trace Quantitation of PBDE Congeners

Application Note & Protocol Guide | AN-PBDE-HRMS-01

Executive Summary

Polybrominated Diphenyl Ethers (PBDEs) are ubiquitous persistent organic pollutants (POPs) formerly used as flame retardants.[1][2][3] Due to their lipophilicity and bioaccumulative potential, they are strictly regulated under the Stockholm Convention. Accurate detection at femtogram (fg) levels in complex matrices (tissue, sediment, serum) requires High-Resolution Mass Spectrometry (HRMS).

This guide provides a comprehensive protocol for the analysis of PBDE congeners (Mono- through Deca-BDE) using Isotope Dilution Mass Spectrometry (IDMS). It bridges the regulatory gold standard (EPA Method 1614A using Magnetic Sector HRMS) with modern GC-Orbitrap methodologies, addressing the critical challenge of thermal degradation in high-molecular-weight congeners (BDE-209).

Instrumental Theory & Selection

The Necessity of High Resolution ( )

Low-resolution MS (LRMS) often fails to distinguish PBDEs from co-eluting interferences such as:

-

Polychlorinated Biphenyls (PCBs): Ubiquitous in environmental samples.

-

Polybrominated Biphenyls (PBBs): Structurally similar flame retardants.

-

Methoxylated-PBDEs (MeO-PBDEs): Natural biogenic analogs found in marine life.

HRMS resolves these species by exploiting the mass defect of bromine. For example, a nominal mass overlap between a PCB and a PBDE can be resolved because the exact mass of

Platform Comparison

| Feature | Magnetic Sector (GC-HRMS) | GC-Orbitrap / Q-TOF |

| Regulatory Status | Gold Standard (EPA 1614A) | Emerging / Research |

| Resolution | > 10,000 (10% Valley) | 60,000 - 120,000 (FWHM) |

| Quantitation Mode | SIM (Selected Ion Monitoring) | Full Scan (Retrospective Analysis) |

| Lock Mass | PFK (Perfluorokerosene) | FC-43 / PFTBA |

| Linearity | Excellent ( | Excellent ( |

Experimental Workflow (Visualization)

The following diagram outlines the critical path from sampling to data acquisition, emphasizing the "Clean-up" phase which is vital to prevent source fouling in HRMS.

Caption: End-to-end workflow for PBDE analysis using Isotope Dilution. Note the critical spiking step prior to extraction to correct for recovery losses.

Detailed Protocol

Phase A: Sample Preparation

Objective: Isolate PBDEs while removing lipids which cause signal suppression. Standard: Based on EPA Method 1614A.

-

Homogenization: Grind solid samples (sediment/tissue) to a fine powder. Crucial: PBDEs (especially BDE-209) degrade under UV light. Perform all steps under amber light or use amber glassware.

-

Spiking (Isotope Dilution): Add 5-10 ng of

-labeled PBDE surrogate solution (containing analogs for Tetra-, Penta-, Hexa-, Hepta-, and Deca-BDE) before solvent addition. -

Extraction:

-

Solids: Soxhlet extraction with Toluene for 16-24 hours.

-

Aqueous: Liquid-Liquid Extraction (LLE) with Methylene Chloride.

-

-

Lipid Removal (Acid/Base Silica): Pass extract through a glass column packed with layers of:

-

Fractionation (Alumina): Use activated Alumina to separate PBDEs from other polar interferences.

-

Elute with varying Hexane:DCM ratios. PBDEs typically elute in the non-polar to slightly polar fraction.

-

-

Final Concentration: Evaporate to near dryness and reconstitute in 20 µL of Nonane containing the Recovery Internal Standard (e.g.,

-BDE-138).

Phase B: Instrumental Method (GC-HRMS)

Challenge: BDE-209 (Decabromodiphenyl ether) is thermally labile and degrades into Nona- and Octa-BDEs in hot injectors or long columns.

1. Gas Chromatography (GC) Parameters

-

Column: 15 m x 0.25 mm x 0.10 µm DB-5MS (or equivalent).

-

Expert Insight: Do NOT use a standard 30 m column. The residence time is too long for BDE-209, causing on-column degradation.

-

-

Carrier Gas: Helium @ constant flow (1.2 mL/min).

-

Injector: PTV (Programmed Temperature Vaporization) or Cool On-Column is preferred.

-

If using Splitless: Inject at 250°C (max) with a fast pressure pulse.

-

-

Oven Program:

-

Start: 100°C (hold 2 min)

-

Ramp 1: 20°C/min to 200°C

-

Ramp 2: 10°C/min to 325°C (hold 5 min)

-

Total Run Time: < 20 mins.[2]

-

2. Mass Spectrometry (HRMS) Parameters

-

Source: Electron Ionization (EI) at 35-40 eV (Lower energy reduces fragmentation of BDE-209).

-

Source Temp: 275°C.

-

Resolution:

(10% Valley definition). -

Mode: Selected Ion Monitoring (SIM).[4]

-

Lock Mass: Perfluorokerosene (PFK) bled continuously into the source.

Phase C: Target Ions (SIM Table)

Accurate mass monitoring is non-negotiable. The table below lists the exact masses for the most toxic congeners.

| Congener | Homolog | Native Mass ( | Quantitation Ion Type | |

| BDE-47 | Tetra | 485.7105 / 487.7085 | 497.7508 | Molecular Ion Cluster |

| BDE-99 | Penta | 563.6210 / 565.6190 | 575.6613 | Molecular Ion Cluster |

| BDE-100 | Penta | 563.6210 / 565.6190 | 575.6613 | Molecular Ion Cluster |

| BDE-153 | Hexa | 643.5295 / 645.5275 | 655.5698 | Molecular Ion Cluster |

| BDE-154 | Hexa | 643.5295 / 645.5275 | 655.5698 | Molecular Ion Cluster |

| BDE-209 | Deca | 959.1680 / 799.2970* | 971.2083 | Molecular Ion / |

*Note: For BDE-209, sensitivity is often higher monitoring the

Quality Assurance & Self-Validation

To ensure Trustworthiness , every batch must include:

-

Method Blank: Must be < 1/3 the regulatory limit (LOQ). Note: BDE-209 is a common lab contaminant (dust). High blanks often indicate insufficient glassware cleaning.

-

OPR (Ongoing Precision and Recovery): Spike native standards into a clean matrix. Recovery must be 70-130%.

-

Labeled Compound Recovery: The

surrogates spiked in Step A must be recovered at 25-150%.-

Low recovery (<25%) indicates extraction failure or signal suppression.

-

Isotope Dilution Calculation: Since the surrogate is added before extraction, low recovery is mathematically corrected, provided the signal-to-noise ratio remains > 10:1.

-

Troubleshooting: The BDE-209 Degradation Check

BDE-209 is the "canary in the coal mine" for system inertness.

Caption: Routine maintenance logic for monitoring thermal degradation of Deca-BDE.

Protocol:

-

Inject a mid-level native BDE-209 standard.

-

Monitor ions for Nona-BDEs (m/z 801/803) and Octa-BDEs (m/z 721/723).

-

Pass Criteria: The sum of degradation peak areas must be < 10% of the BDE-209 parent peak area.

References

-

U.S. Environmental Protection Agency. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. Washington, D.C. Link

-

Thermo Fisher Scientific. (2019). Overcoming analytical challenges for polybrominated diphenyl ethers (PBDEs) analysis in environmental samples using gas chromatography – Orbitrap mass spectrometry. Application Note. Link

-

Björklund, J., et al. (2004). Influence of Injection Technique and Column Performance on the Gas Chromatographic Determination of Polybrominated Diphenyl Ethers. Journal of Chromatography A. Link

-

Cambridge Isotope Laboratories. (2024). DecaBDE (13C12, 99%) (BDE-209) Standard Reference Data.Link

Sources

Application Note: Solid-Phase Extraction (SPE) of Tribromodiphenyl Ethers (Tri-BDEs) in Water

Executive Summary

This application note details a robust protocol for the extraction and enrichment of tribromodiphenyl ethers (specifically congeners such as BDE-17 and BDE-28) from aqueous matrices. While Polybrominated Diphenyl Ethers (PBDEs) are often analyzed as a group, Tri-BDEs present specific challenges due to their moderate volatility compared to higher-brominated congeners (e.g., Deca-BDE) and their high hydrophobicity (Log

This guide transitions from traditional C18-based methods to a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent workflow. This approach minimizes "dewetting" issues and ensures higher recovery rates (>85%) even with high-volume loading.

Introduction & Chemical Context

Tribromodiphenyl ethers are persistent organic pollutants (POPs) previously used as flame retardants. In water analysis, the primary challenge is not the extraction chemistry itself, but the matrix handling .

The Challenge of Hydrophobicity

Tri-BDEs are extremely hydrophobic.

Implication: Tri-BDEs do not stay dissolved in water; they rapidly adsorb to the glass walls of sampling containers and suspended particulate matter (SPM). A standard "pour-and-shoot" SPE method will result in massive analyte loss before the sample even reaches the cartridge.

The Solution: This protocol incorporates a "solvent-rinse" step of the sample bottle and the addition of an organic modifier (methanol) to the sample prior to loading, ensuring the analytes remain in the mobile phase.

Materials & Reagents

Reagents

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Isooctane, and n-Hexane (Pesticide Residue Grade or higher).

-

Water: Milli-Q ultrapure water (18.2 MΩ·cm).

-

Standards:

-

Native Standard: BDE-28 (2,4,4'-Tribromodiphenyl ether).[2]

-

Surrogate Standard:

C

-

SPE Consumables[3][4][5]

-

Primary Recommendation: Polymeric HLB Cartridges (200 mg / 6 mL).

-

Why: Contains N-vinylpyrrolidone (hydrophilic) and divinylbenzene (lipophilic). It remains wettable even if the cartridge runs dry, a common issue during large-volume water loading.

-

-

Alternative: C18 End-capped (500 mg / 6 mL).

-

Note: Requires strict attention to keep the bed wet during conditioning.

-

Experimental Protocol

Phase 1: Sample Pre-treatment (Critical Step)

Do not filter samples unless absolutely necessary, as filter media can adsorb >20% of Tri-BDEs.

-

Collection: Collect 1.0 L of water in amber glass bottles (prevent photolytic debromination).

-

Spiking: Add 5 ng of

C-labeled Surrogate Standard directly to the sample. -

Modifier Addition: Add Methanol (5% v/v) to the water sample.

-

Equilibration: Allow the spiked sample to equilibrate for 30 minutes.

Phase 2: Solid-Phase Extraction (SPE) Workflow

The following diagram outlines the optimized workflow.

Figure 1: Optimized SPE workflow for Tri-BDE extraction using HLB sorbent. Note the "Bottle Rinse" step which is mandatory for quantitative recovery.

Detailed Steps:

-

Conditioning:

-

Rinse cartridge with 5 mL DCM (to clean sorbent).

-

Activate with 5 mL Methanol.

-

Equilibrate with 5 mL Milli-Q water.

-

-

Loading:

-

Load the 1 L sample at a flow rate of 5–10 mL/min .

-

Caution: Faster flow rates reduce interaction time, leading to breakthrough.

-

-

Bottle Rinse (The "Expert" Trick):

-

After the sample has passed through, rinse the original 1 L sample bottle with 5 mL of the elution solvent (DCM:Hexane).

-

Pour this rinse directly into the SPE cartridge reservoir during the elution step. This recovers the ~10-15% of analyte that adhered to the glass.

-

-

Washing:

-

Wash with 5 mL of 5% Methanol in water. This removes polar interferences (humic acids) without eluting the hydrophobic BDEs.

-

-

Drying:

-

Dry under full vacuum for 30 minutes. Residual water interferes with GC injection and can degrade the column phase.

-

-

Elution:

-

Elute with 2 × 5 mL DCM:Hexane (1:1) .

-

Apply the first aliquot, let it soak the bed for 1 minute, then elute dropwise.

-

-

Concentration:

-

Add 50 µL of Isooctane as a "keeper" solvent.

-

Evaporate under a gentle stream of Nitrogen at 35°C.

-

STOP evaporation when volume reaches ~100 µL. Do not evaporate to dryness, as Tri-BDEs are moderately volatile and will be lost.

-

Analysis Parameters (GC-MS)

Tri-BDEs are best analyzed using Negative Chemical Ionization (NCI) due to the high electronegativity of bromine, offering 10-100x better sensitivity than Electron Impact (EI).

Instrument Configuration Table

| Parameter | Setting | Rationale |

| System | GC-MS (Single Quad or Triple Quad) | Triple Quad preferred for matrix elimination. |

| Column | DB-5MS (15m x 0.25mm x 0.1µm) | Short column preferred.[6] Shorter residence time reduces thermal degradation of labile BDEs. |

| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Standard carrier. |

| Injection | Splitless, 250°C, 1 µL | High temperature ensures volatilization; splitless maximizes sensitivity. |

| Ionization | NCI (Methane Reagent Gas) | Selectively ionizes Bromine isotopes ( |

| SIM Ions | m/z 79, 81 (Quant); m/z 406 (Parent) | Monitoring Bromide ions is universal for PBDEs; Parent ion confirms specific congener. |

Quality Control & Performance Criteria

To ensure data integrity, the following criteria must be met for every batch (per EPA 1614A guidelines):

-

Blank Analysis: Method blank must contain < 0.5 ng/L of target BDE.

-

Recovery: Spiked matrix recovery must fall between 60% and 130% .

-

Self-Validation: If recovery is < 60%, check the "Bottle Rinse" step. Most loss occurs at the sample bottle wall.

-

-

Linearity: Calibration curve (

) > 0.995 over the range of 1–500 ng/L.

References

-

U.S. Environmental Protection Agency. (2010).[7][8] Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS.[7][8][9] Washington, D.C.[8] [7]

-

Waters Corporation. (2023). Oasis HLB Cartridges and Plates Care and Use Manual.

-

Covaci, A., et al. (2003). Determination of polybrominated diphenyl ethers (PBDEs) in environmental samples: a review. Journal of Chromatography A.

-

Fontana, A.R., et al. (2009). Solid-phase extraction of polybrominated diphenyl ethers from water samples.[3][4] Trends in Analytical Chemistry.

Sources

- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 2. 2,4,4'-Tribromodiphenyl ether | C12H7Br3O | CID 12110098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Development of a Solid-Phase Extraction Method Based on Biocompatible Starch Polyurethane Polymers for GC-MS Analysis of Polybrominated Diphenyl Ethers in Ambient Water Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of a solid-phase extraction step by experimental design for application to SPE-GC-ECD analysis of four bromobenzoquinones and 2,4,6-tribromophenol in chlorinated seawater - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exposome-Explorer - BDE-28 (Compound) [exposome-explorer.iarc.fr]

- 6. gcms.labrulez.com [gcms.labrulez.com]

- 7. epa.gov [epa.gov]

- 8. Method 1614A: Brominated Diphenyl Ethers in Water, Soil Sediment, and Tissue by HRGC/HRMS, May 2010. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 9. NEMI Method Summary - 1614 [nemi.gov]

Application Note: A Scientist's Guide to Gas Chromatography Column Selection for BDE Congener Separation

Abstract